![molecular formula C27H26N2O4 B7691045 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide](/img/structure/B7691045.png)
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide, also known as HM-3, is a compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and has been found to exhibit promising biological activities, making it an attractive candidate for drug development.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide involves its ability to bind to specific target proteins in the body, thereby modulating their activity. For example, in cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been found to inhibit the activity of the protein AKT, which is involved in cell survival and proliferation. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to inhibit the aggregation of amyloid-beta protein, which is responsible for the formation of plaques in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide are diverse and depend on the specific target protein and disease being studied. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's and Parkinson's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to have neuroprotective effects by inhibiting protein aggregation and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide in lab experiments include its high potency and selectivity for specific target proteins, making it an attractive candidate for drug development. However, the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide include its potential toxicity and lack of specificity for non-target proteins, which may lead to unwanted side effects.
Future Directions
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide. One potential area of study is the development of more potent and selective analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide for use in drug development. Another area of research is the investigation of the potential use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide in combination with other drugs for the treatment of various diseases. Additionally, the development of new methods for the synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide may lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide involves the reaction of 2-hydroxy-8-methylquinoline with p-tolyl isocyanate, followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzoyl chloride. The final product is obtained after purification and isolation.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
properties
IUPAC Name |
3,4-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-8-11-22(12-9-17)29(27(31)20-10-13-23(32-3)24(15-20)33-4)16-21-14-19-7-5-6-18(2)25(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIZMNMOCXEAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.